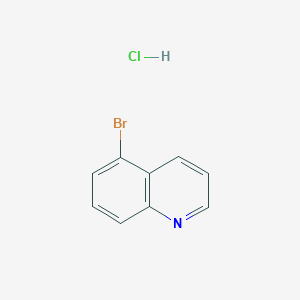
5-Bromchinolinhydrochlorid
Übersicht
Beschreibung
5-Bromoquinoline hydrochloride is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the fifth position of the quinoline ring and a hydrochloride group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The primary method involves the bromination of quinoline using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature conditions.
Hydrochloride Formation: The resulting 5-bromoquinoline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of 5-bromoquinoline hydrochloride typically involves large-scale bromination reactors and efficient separation techniques to ensure high purity and yield. The process is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 5-Bromoquinoline hydrochloride can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromoquinoline hydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinolines, the class of compounds to which 5-bromoquinoline hydrochloride belongs, are known for their wide range of applications in medicinal and synthetic organic chemistry .
Biochemical Pathways
Quinoline derivatives are known to have diverse applications in medicinal and synthetic organic chemistry, suggesting they may influence a variety of biochemical pathways .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-Bromoquinoline hydrochloride are not fully understood due to limited research. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the bromine atom present in the compound .
Cellular Effects
Quinoline derivatives are known to have diverse biological activities, which suggests that 5-Bromoquinoline hydrochloride could influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 5-Bromoquinoline hydrochloride in animal models. Future studies should investigate this aspect, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Subcellular Localization
Future studies should investigate potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vergleich Mit ähnlichen Verbindungen
8-Bromoquinoline
2-Bromoquinoline
3-Bromoquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
5-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRLBGYZMSIHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856366 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421580-26-9 | |
| Record name | 5-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





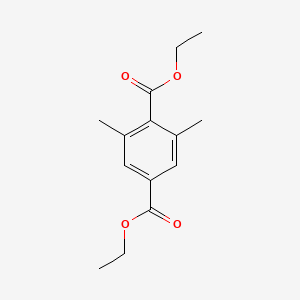
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)



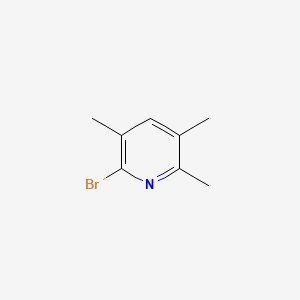

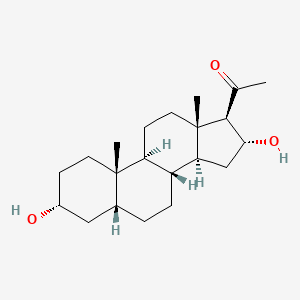

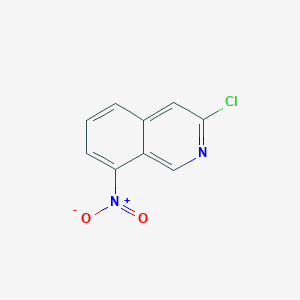
![5-Bromooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1512990.png)
